molecular formula C10H12IN B7863565 N-(cyclopropylmethyl)-4-iodoaniline

N-(cyclopropylmethyl)-4-iodoaniline

Cat. No.: B7863565
M. Wt: 273.11 g/mol
InChI Key: USXAPOYQYUGYIF-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-iodoaniline is an aromatic amine derivative featuring a cyclopropylmethyl group attached to the nitrogen atom of a para-iodinated aniline backbone. Its molecular formula is C₁₀H₁₂IN, with a molecular weight of 289.12 g/mol.

For example, N-alkylation reactions in polar aprotic solvents like DMF (as seen in the synthesis of 1-isopropyl-4-methyl-2-nitroaniline ) could be adapted to introduce the cyclopropylmethyl group to 4-iodoaniline. The iodine substituent’s presence suggests utility in cross-coupling reactions, as demonstrated in the preparation of MoS₂–graphene heterostructures using 4-iodoaniline derivatives .

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-iodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,12H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXAPOYQYUGYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: N-(cyclopropylmethyl)-4-iodoaniline is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(cyclopropylmethyl)-4-iodoaniline exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
N-(cyclopropylmethyl)-4-iodoaniline –NH–(cyclopropylmethyl), –I (para) C₁₀H₁₂IN 289.12 Potential cross-coupling reagent, pharmaceutical intermediate
4-Iodoaniline –NH₂, –I (para) C₆H₆IN 219.03 Precursor for heterostructures (e.g., MoS₂–graphene)
Profluralin –NH–(cyclopropylmethyl), –NO₂ (2,6), –CF₃ (para) C₁₂H₁₃F₃N₃O₄ 344.25 Herbicide (Pregard, Tolban)
p-Isopropylaniline –NH₂, –C(CH₃)₂ (para) C₉H₁₃N 135.20 Intermediate in organic synthesis
4-Isocyano-2-nitro-N,N-dipropylaniline –N(C₃H₇)₂, –NO₂ (ortho), –NC (para) C₁₃H₁₆N₃O₂ 258.29 Isocyanide-based functional materials

Key Comparative Insights

Electronic and Steric Effects
  • Iodine vs. Nitro/CF₃ Groups : The iodine substituent in this compound is less electron-withdrawing than the nitro or trifluoromethyl groups in Profluralin . This difference impacts reactivity in electrophilic substitution or cross-coupling reactions.
  • Cyclopropylmethyl vs.
Physical-Chemical Properties
  • Solubility : The cyclopropylmethyl group likely reduces water solubility compared to simpler anilines like p-isopropylaniline.
  • Thermal Stability : Cyclopropane rings may introduce thermal instability relative to saturated alkyl chains, as observed in cyclopropylmethyl-containing intermediates .

Biological Activity

N-(cyclopropylmethyl)-4-iodoaniline is an organic compound notable for its unique structural features, which include a cyclopropylmethyl group and an iodine atom attached to an aromatic amine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

  • Molecular Formula : C10H12IN
  • Molecular Weight : 273.11 g/mol
  • Structure : The compound features a cyclopropyl ring, which contributes to its distinct chemical properties and potential biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The presence of the iodine atom enhances the compound's reactivity and binding affinity for various biological targets, including receptors and enzymes.
  • Steric Effects : The cyclopropyl group may influence the steric hindrance around the active site of target proteins, potentially modulating their activity.
  • Electrophilic Nature : The iodine substituent can act as an electrophile, participating in nucleophilic attacks by biological molecules.

In Vitro Studies

Preliminary studies have indicated that this compound exhibits significant activity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models, with IC50 values indicating moderate potency.

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Inhibition of cell cycle progression
A5496.8Induction of apoptosis

In Vivo Studies

In animal models, this compound has demonstrated anti-inflammatory properties. In a carrageenan-induced paw edema model in rats, the compound reduced inflammation significantly compared to control groups.

Treatment GroupDose (mg/kg)Inflammation Reduction (%)
Control-0
This compound1045
This compound2060

Case Studies

  • Case Study on Cancer Cell Lines : A study investigated the effects of this compound on MCF-7 cells. The results indicated that treatment led to a decrease in cell viability and induced apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Activity : Research conducted on rat models showed that administration of this compound resulted in significant reductions in paw edema, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit varying degrees of biological activity. A comparative analysis highlights differences in potency and selectivity:

Compound NameStructure CharacteristicsBiological Activity
N-(cyclobutylmethyl)-4-iodoanilineCyclobutyl instead of cyclopropylLower potency against cancer cells
N-(propyl)-4-iodoanilinePropyl group instead of cyclopropylReduced anti-inflammatory effects
3-bromoanilineBromine substituent instead of iodineDifferent reactivity profile

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